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Compound of Interest

Compound Name: Triphenyl borate

Cat. No.: B123525

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of triphenylborane (BPhs) as a
versatile, metal-free catalyst in a variety of organic transformations. The protocols detailed
herein are intended to serve as a practical guide for laboratory implementation.
Triphenylborane, a commercially available and relatively weak Lewis acid, has emerged as a
powerful tool in modern synthetic chemistry, offering an alternative to traditional metal-based
catalysts. Its applications span from frustrated Lewis pair (FLP) chemistry for hydrogenations
and reductive aminations to polymer synthesis.[1][2][3][4]

Frustrated Lewis Pair (FLP) Mediated Hydrogenation
of Imines

Triphenylborane, in combination with a sterically hindered Lewis base, forms a frustrated Lewis
pair capable of activating molecular hydrogen for the reduction of various unsaturated
substrates, including imines. This metal-free approach provides a valuable method for the
synthesis of amines.

Application Note

The BPhs/Lewis base FLP system offers a mild and selective method for the hydrogenation of
imines. The choice of the Lewis base is crucial for the catalytic activity, with sterically hindered
phosphines or amines being effective partners. This methodology is particularly attractive for
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the synthesis of fine chemicals and pharmaceutical intermediates where metal contamination is

a concern.
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Experimental Protocol: Hydrogenation of N-

Benzylideneaniline

Materials:

Triphenylborane (BPhs)

Tris(tert-butyl)phosphine (P(tBu)s)

N-Benzylideneaniline

Anhydrous Toluene

Hydrogen gas (H2)
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Procedure:

e In a glovebox, a 25 mL Schlenk flask equipped with a magnetic stir bar is charged with N-
benzylideneaniline (181 mg, 1.0 mmol), triphenylborane (24.2 mg, 0.1 mmol, 10 mol%), and
tris(tert-butyl)phosphine (20.2 mg, 0.1 mmol, 10 mol%).

e Anhydrous toluene (5 mL) is added to the flask.
e The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line.
e The flask is purged with hydrogen three times.

e The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room
temperature for 24 hours.

e Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced
pressure.

e The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl
acetate = 9:1) to afford N-benzylaniline as a colorless oil.

Catalytic Cycle for FLP Hydrogenation of Imines
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Caption: Catalytic cycle of FLP-mediated imine hydrogenation.

Reductive Amination of Aldehydes with Silanes

Triphenylborane can catalyze the reductive amination of aldehydes with amines using silanes
as a mild reducing agent. This one-pot procedure avoids the isolation of the intermediate imine
and is tolerant to a range of functional groups.

Application Note

This BPhs-catalyzed reductive amination protocol provides an efficient and operationally simple
method for the synthesis of secondary and tertiary amines. The reaction proceeds under mild
conditions and demonstrates good functional group tolerance, making it a valuable tool in drug
discovery and development where rapid library synthesis is often required. While the highly
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Lewis acidic B(CeFs)s is also effective, BPhs offers a milder and often more cost-effective
alternative.[5][6]
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Experimental Protocol: Reductive Amination of
Benzaldehyde with Aniline

Materials:

Triphenylborane (BPhs)

Benzaldehyde

Aniline

Phenylsilane (PhSiH3s)

Anhydrous Dichloromethane (DCM)
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Procedure:

To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add triphenylborane
(12.1 mg, 0.05 mmol, 5 mol%).

Add anhydrous DCM (10 mL) and stir until the catalyst is dissolved.

Add benzaldehyde (106 mg, 1.0 mmol) and aniline (93 mg, 1.0 mmol) to the solution.

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

Slowly add phenylsilane (130 mg, 1.2 mmol) dropwise to the reaction mixture.

Continue stirring at room temperature for 12 hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, quench the reaction by the slow addition of 1 M HCI (5 mL).

Extract the aqueous layer with DCM (3 x 10 mL).

Combine the organic layers, dry over anhydrous Na2SOa, filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate
gradient) to yield N-benzylaniline.

Experimental Workflow for Reductive Amination
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Caption: Workflow for BPhs-catalyzed reductive amination.
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Copolymerization of Epoxides and Carbon Dioxide

Triphenylborane, often in conjunction with a co-catalyst, is an effective catalyst for the ring-
opening copolymerization of epoxides and carbon dioxide (COz2) to produce polycarbonates.
This process offers a sustainable route to valuable polymers by utilizing COz as a C1
feedstock.

Application Note

The BPhs-based catalytic system allows for the synthesis of polycarbonates with controlled
molecular weights and narrow polydispersity indices (PDI).[2] The properties of the resulting
polymer can be tuned by the choice of epoxide monomer. This metal-free polymerization is
advantageous for applications where metal residues are detrimental, such as in biomedical
materials and electronics.
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(PPNCI = Bis(triphenylphosphine)iminium chloride, TBABr = Tetrabutylammonium bromide)

Experimental Protocol: Copolymerization of
Cyclohexene Oxide and CO2
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Materials:

Triphenylborane (BPhs)

Bis(triphenylphosphine)iminium chloride (PPNCI)

Cyclohexene oxide (CHO)

Carbon dioxide (CO32), high purity

Anhydrous Toluene

Procedure:

A high-pressure stainless-steel reactor is dried in an oven at 120 °C overnight and then
cooled under vacuum.

The reactor is charged with triphenylborane (60.5 mg, 0.25 mmol) and PPNCI (143.5 mg,
0.25 mmol) in a glovebox.

Anhydrous toluene (10 mL) and freshly distilled cyclohexene oxide (5.0 g, 51 mmol) are
added to the reactor.

The reactor is sealed, removed from the glovebox, and pressurized with CO2 to 20 bar.

The reaction mixture is heated to 80 °C and stirred for 24 hours.

After cooling to room temperature, the reactor is carefully depressurized.

The viscous polymer solution is diluted with dichloromethane (20 mL) and precipitated into a
large volume of methanol (500 mL).

The white polymer is collected by filtration, washed with methanol, and dried under vacuum
at 60 °C to a constant weight.

The polymer is characterized by GPC (for Mn and PDI) and *H NMR (for carbonate linkage).

Polymerization Logical Relationship
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Caption: Logical flow of BPhs-catalyzed copolymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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